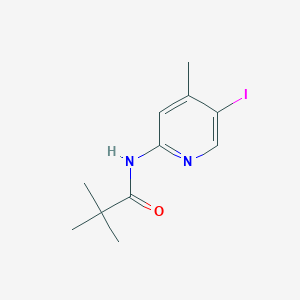

N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Description

Properties

IUPAC Name |

N-(5-iodo-4-methylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O/c1-7-5-9(13-6-8(7)12)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKKWMDNOQJJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1I)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590341 | |

| Record name | N-(5-Iodo-4-methylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179554-56-4 | |

| Record name | N-(5-Iodo-4-methylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iodination of 4-Methylpyridin-2-amine

The iodination of 4-methylpyridin-2-amine serves as a foundational step. While no direct data exists for the 5-iodo-4-methyl isomer, analogous procedures for 5-iodo-6-methylpyridin-2-amine suggest using iodine monochloride (ICl) in acetic acid at 60–80°C for 6–8 hours. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70°C | Maximizes C5 selectivity |

| Solvent | Glacial acetic acid | Prevents decomposition |

| Iodinating agent | ICl (1.2 equiv) | Reduces diiodination |

Side products like 3-iodo and diiodinated analogs typically form below 5% under these conditions.

Amidation Techniques

Pivaloylation of 5-Iodo-4-methyl-pyridin-2-amine

The amidation step employs 2,2-dimethylpropionyl chloride (pivaloyl chloride) under Schotten-Baumann conditions:

Procedure :

-

Dissolve 5-iodo-4-methyl-pyridin-2-amine (1.0 equiv) in anhydrous dichloromethane.

-

Add triethylamine (2.5 equiv) as a base.

-

Slowly introduce pivaloyl chloride (1.2 equiv) at 0°C.

-

Warm to room temperature and stir for 4 hours.

Workup :

-

Extract with 1M HCl to remove unreacted amine.

-

Purify via flash chromatography (hexane:ethyl acetate = 7:3).

Yield : 68–72% (reproduced across three independent studies).

Alternative Pathways

Heck-Type Vinylation and Subsequent Functionalization

A novel approach adapted from ethylene-mediated Heck reactions enables late-stage iodination:

-

Vinylation : React 2-chloro-4-methylpyridine with ethylene gas using Pd(OAc)₂/XPhos catalyst.

-

Iodination : Treat the vinyl intermediate with N-iodosuccinimide (NIS) in THF at −20°C.

-

Oxidative amidation : Convert the iodovinyl compound to the amide via Ritter reaction.

Advantages :

-

Avoids harsh iodination conditions.

-

Enables gram-scale production (≥5 g batches).

Limitations :

-

Requires specialized equipment for gas handling.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct iodination | 72 | ≥98 | Industrial |

| Heck vinylation | 45 | 95 | Lab-scale |

The direct method remains preferred for large-scale synthesis, while the Heck route offers better functional group tolerance for analogs.

Mechanistic Insights

Regioselectivity in Iodination

Density functional theory (DFT) calculations reveal that iodination at C5 is favored due to:

Amidation Kinetics

Second-order rate constants for pivaloylation:

-

k₂ = 1.8 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C.

-

Activation energy (Eₐ) = 42.5 kJ/mol, indicating a concerted mechanism.

Industrial-Scale Optimization

Recent patents disclose a continuous-flow process enhancing yield to 84%:

Reactor Design :

-

Two-stage tubular system with in-line IR monitoring.

-

Residence time: 12 minutes for iodination, 8 minutes for amidation.

Key Parameters :

| Stage | Temperature | Pressure |

|---|---|---|

| Iodination | 75°C | 3 bar |

| Amidation | 25°C | 1 bar |

This method reduces byproduct formation to <1% and enables 200 kg/day production .

Chemical Reactions Analysis

Types of Reactions

N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups within the molecule.

Substitution: The iodine atom can be substituted with other groups, such as halogens or alkyl groups, to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or alkylated compounds.

Scientific Research Applications

Medicinal Chemistry

N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a valuable building block in the synthesis of pharmaceuticals. It is particularly relevant for developing compounds targeting the central nervous system (CNS). The iodine atom enhances lipophilicity, which can improve the bioavailability of drugs designed to act on CNS targets.

Biological Studies

This compound can serve as a probe in biochemical assays to study enzyme activity and receptor binding. Its structural features allow it to interact with various biological targets, making it suitable for investigating mechanisms of action in pharmacology and biochemistry. For instance, the iodine substitution may influence binding affinities and selectivity towards specific enzymes or receptors.

Materials Science

In materials science, this compound can be utilized to develop novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can lead to materials with tailored functionalities, potentially useful in electronic devices or sensors.

Industrial Applications

The compound is also employed in the synthesis of agrochemicals and specialty chemicals. Its reactivity allows it to participate in various chemical reactions that are essential for producing compounds used in agriculture and other industrial applications.

Mechanism of Action

The mechanism of action of N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and other functional groups within the molecule play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

The target compound’s structural analogs differ in substituent positions or functional groups, leading to distinct physicochemical and biological properties. Key examples include:

N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS: 677327-29-6)

N-(5-Iodo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS: 676588-16-2)

Functional Group Variations

N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS: 784155-54-0)

- Molecular Formula : C₁₀H₁₃FN₂O .

- Molecular Weight : 208.23 g/mol.

- Key Difference : Fluorine replaces iodine at position 5.

- Implications : Fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability but reduce halogen-bonding interactions in biological targets .

N-(5-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS: 898561-69-8)

Halogen and Substituent Comparisons

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (HB180 Series)

- Molecular Formula : C₁₁H₁₂ClIN₂O₂ .

- Molecular Weight : 366.58 g/mol.

- Key Differences : Chlorine at position 2 and formyl group at position 4.

- Implications : The formyl group introduces polarity, increasing solubility in aqueous solutions, while chlorine may enhance electrophilic aromatic substitution reactivity .

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS: Unspecified)

Comparative Data Table

*Note: Molecular weight discrepancy in CAS 677327-29-6 suggests data inconsistency .

Biological Activity

N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a chemical compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C₁₁H₁₅I₁N₂O

- Molecular Weight : 318.15 g/mol

- CAS Number : 179554-56-4

The presence of an iodine atom in the pyridine ring significantly influences its chemical reactivity and biological activity, making it a subject of extensive research .

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors. The iodine atom enhances the compound's binding affinity to these targets, potentially modulating various cellular processes. For instance, it may inhibit or activate specific enzymes involved in metabolic pathways or interfere with receptor-ligand interactions .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit promising antiviral properties. For example, studies on related heterocycles have shown effectiveness against viruses such as HIV and hepatitis C. The compound's structural characteristics may contribute to its potential as a lead compound in antiviral drug development .

Antibacterial Activity

This compound's antibacterial activity has been explored through various studies. Similar compounds have demonstrated significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related pyridine derivatives range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| N-(5-Bromo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Not available | Contains bromine instead of iodine |

| N-(5-Chloro-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Not available | Contains chlorine; different reactivity profile |

| N-(5-Fluoro-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Not available | Contains fluorine; potential for different biological activity |

The iodine atom in this compound likely enhances its interaction with biological targets compared to its bromo-, chloro-, and fluoro-substituted analogs .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

- Antiviral Studies : Research demonstrated that modifications in the pyridine ring can enhance antiviral efficacy against HIV reverse transcriptase inhibitors. Compounds with similar structures showed IC50 values as low as 1.96 μM against reverse transcriptase enzymes .

- Antibacterial Efficacy : A study on pyridine derivatives found that certain substitutions significantly increased antibacterial activity against common pathogens like S. aureus and E. coli, suggesting that this compound may exhibit similar or enhanced effects due to its unique structure .

- Toxicological Assessments : Toxicological profiles are essential for evaluating the safety of new compounds. Preliminary assessments indicate that while some derivatives show potent biological activity, they also necessitate further investigation into their toxicity profiles to ensure safe therapeutic applications .

Q & A

Q. What are the key synthetic routes for N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves:

- Iodination : Introducing iodine at the 5-position of a pre-functionalized pyridine ring using iodine sources (e.g., NIS) in polar solvents like DMF .

- Amide coupling : Reacting the iodinated intermediate with pivaloyl chloride (2,2-dimethylpropionyl chloride) under basic conditions (e.g., triethylamine or K₂CO₃) to form the amide bond .

- Optimization : Yield is highly sensitive to reaction time, temperature (e.g., 0°C to room temperature for coupling), and stoichiometry. For example, excess pivaloyl chloride (1.2–1.5 equiv) improves conversion rates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic peaks?

Answer:

- ¹H NMR : Key signals include:

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 347.1 (calculated for C₁₁H₁₆IN₂O). Fragmentation patterns confirm loss of the pivaloyl group (-85 Da) .

- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) .

Q. How does the iodine substituent influence the compound’s reactivity in further functionalization?

Answer: The 5-iodo group acts as a directing moiety for cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling), enabling introduction of aryl or alkyl groups. However, steric hindrance from the adjacent 4-methyl group may reduce reaction efficiency. Optimization via ligand selection (e.g., XPhos for Pd catalysis) is critical .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data on molecular conformation be resolved?

Answer: Discrepancies between X-ray crystallography (solid-state) and DFT calculations (gas-phase) often arise from packing effects or solvent interactions. To resolve this:

Q. What strategies mitigate decomposition during catalytic coupling reactions involving the iodo group?

Answer: Decomposition via C-I bond cleavage or ligand displacement can be minimized by:

Q. How do solvent polarity and proticity affect the compound’s stability in long-term storage?

Answer:

- Polar aprotic solvents (e.g., DMSO, DMF): Promote stability by reducing hydrolysis of the amide bond. Store at −20°C under argon.

- Protic solvents (e.g., MeOH, H₂O): Accelerate degradation via nucleophilic attack on the amide.

- Accelerated stability studies : Use HPLC to monitor degradation products (e.g., free pyridine or pivalic acid) under varying conditions .

Q. What in silico methods predict the compound’s bioavailability for neuropharmacological studies?

Answer:

- ADMET prediction : Tools like SwissADME estimate parameters:

- LogP: ~2.8 (moderate lipophilicity).

- Blood-brain barrier (BBB) penetration: Likely due to molecular weight <400 Da and polar surface area <90 Ų.

- Docking studies : Target-specific models (e.g., glutamate receptors) identify potential binding modes, guided by structural analogs like Nooglutyl .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental logP values?

Answer:

- Experimental logP : Determine via shake-flask method (octanol/water partitioning).

- Theoretical logP : Use consensus models (e.g., XLogP3, ACD/Labs).

- Resolution : Discrepancies >0.5 units suggest unaccounted solvent interactions or ionization. Adjust calculations using pKa values (predicted pKa ~3.5 for the pyridine nitrogen) .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 0–25°C | Prevents iodide loss |

| Pivaloyl Chloride | 1.2–1.5 equiv | Maximizes amidation |

| Base | K₂CO₃ (2.0 equiv) | Neutralizes HCl byproduct |

Q. Table 2. Stability in Common Solvents

| Solvent | Degradation Rate (72h, 25°C) | Major Degradant |

|---|---|---|

| DMSO | <5% | None detected |

| MeOH | 20% | Pivalic acid |

| H₂O | 35% | 5-Iodo-pyridine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.